Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate, also known as 4-bromo-1-ethyl-5-methylpyrazole-3-carboxylate, is an organic compound that is widely used in scientific research. It is a colorless solid that can be synthesized from bromoacetic acid, ethyl bromide and ethyl acetoacetate. It is a versatile compound and has many applications in scientific research, including as a biochemical, physiological and pharmacological agent.
Scientific Research Applications
Synthesis of Chemical Intermediates
Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, its derivatives have been used as intermediates in creating new insecticides, such as chlorantraniliprole (Lan Zhi-li, 2007). This highlights its role in agricultural chemical research and development.
Development of Coordination Polymers
Research has also focused on using derivatives of this compound in the synthesis of coordination polymers. A study detailed the use of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, for assembling with Zn(II) and Cd(II) ions to create chiral and achiral coordination polymers (M. Cheng et al., 2017). This research is significant for materials science and inorganic chemistry.
Structural and Spectroscopic Studies
Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate-related compounds have been synthesized and analyzed through various structural and spectroscopic methods. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was studied using X-ray diffraction, NMR, and other techniques, providing valuable insights into the molecular structures of such compounds (S. Viveka et al., 2016).
Synthesis of Diverse Organic Compounds
Various studies have demonstrated the versatility of ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate in synthesizing a wide range of organic compounds. For instance, its derivatives have been used in the regio-selective synthesis of pyrazole-4-carboxylates, exhibiting potential in organic and medicinal chemistry research (K. Prabakaran et al., 2012).
Bioassays and Biological Activities
In the biological sphere, derivatives of this compound have shown fungicidal and plant growth regulation activities, as observed in bioassays. This suggests potential applications in agricultural chemistry and plant sciences (L. Minga, 2005).
Corrosion Inhibition Studies
This compound has also found applications in industrial chemistry, particularly in corrosion inhibition. Pyrazole derivatives have been studied as corrosion inhibitors for mild steel, which is crucial for industrial maintenance and safety (P. Dohare et al., 2017).
properties
IUPAC Name |
ethyl 4-bromo-1-ethyl-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-12-6(3)7(10)8(11-12)9(13)14-5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYVCICEZAUOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)OCC)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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